2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid
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Overview
Description
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is a compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name, (2-phenoxyethyl)cysteine . This compound is characterized by the presence of an amino group, a sulfanyl group, and a phenoxyethyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 2-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction between the thiol group of cysteine and the hydroxyl group of 2-phenoxyethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The phenoxyethyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a similar sulfanyl group.
Phenylalanine: An amino acid with a phenyl group, similar to the phenoxyethyl group in the compound.
Methionine: Contains a sulfanyl group but differs in its overall structure.
Uniqueness
2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLQJNSGCTPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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